4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18ClF2NO . It is a type of piperidine, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17F2NO.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H . This indicates that the molecule contains one nitrogen atom, two fluorine atoms, and one chlorine atom, among others.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Piperidine Derivatives: A study by Zheng Rui (2010) involved the synthesis of a compound structurally related to 4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride. The process included amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Antimicrobial Activities
- Antimicrobial Properties: A compound synthesized via two-step reactions from chalcone, cyclized with thiourea, and N-alkylated with 1-(2-chloroethyl)piperidine hydrochloride showed moderate antimicrobial activities against a range of bacteria and fungi (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
Cytotoxic and Anticancer Agents
- Cytotoxicity and Anticancer Research: The syntheses of a series of piperidinols showed significant cytotoxicity toward murine P388 and L1210 cells as well as human tumors. These compounds, including the piperidines, represent new classes of cytotoxic agents with potential anticancer properties (J. Dimmock, S. Vashishtha, J. Quail, et al., 1998).
Crystal and Molecular Structure Analysis
- Structural Analysis: The molecular and crystal structures of various piperidine derivatives, including their hydroxy derivatives, have been studied extensively. These studies focus on the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (L. Kuleshova, V. Khrustalev, 2000).
Antihypertensive Potential
- Antihypertensive Research: Certain piperidine derivatives with quinazoline ring systems exhibited promising antihypertensive activity, suggesting potential applications in the treatment of hypertension (H. Takai, H. Obase, M. Teranishi, et al., 1986).
Properties
IUPAC Name |
4-[2-(3,4-difluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLIBULRBCWUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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